3-Bromo-2-oxopentanoic acid

Catalog No.
S14190771
CAS No.
M.F
C5H7BrO3
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-oxopentanoic acid

Product Name

3-Bromo-2-oxopentanoic acid

IUPAC Name

3-bromo-2-oxopentanoic acid

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

MIEDIVUAVHIVRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)O)Br

3-Bromo-2-oxopentanoic acid is an organic compound characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid functional group. Its molecular formula is C5H7BrO3C_5H_7BrO_3, and its structure features a five-carbon chain with a ketone at the second position and a bromine substituent at the third position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity and structural features.

Typical of compounds containing both ketone and carboxylic acid functionalities. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may undergo decarboxylation, resulting in the formation of shorter-chain derivatives.
  • Condensation Reactions: The ketone group can participate in condensation reactions with amines or alcohols, forming imines or esters, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of 3-Bromo-2-oxopentanoic acid suggests potential antimicrobial and anticancer properties. Compounds with similar structures have been shown to exhibit inhibition against certain bacterial strains and cancer cell lines. The presence of the bromine atom is often associated with increased biological activity due to its electronegative nature, which can enhance interactions with biological targets.

Several methods exist for synthesizing 3-Bromo-2-oxopentanoic acid:

  • Bromination of 2-Oxopentanoic Acid: This method typically involves treating 2-oxopentanoic acid with bromine in a suitable solvent under controlled conditions to achieve selective bromination at the third carbon.
  • Chlorination followed by Bromination: As described in a patent, 3-oxopentanoic acid methyl esters can be chlorinated first and then subjected to bromination to yield 3-bromo derivatives with high yields .
  • Direct Synthesis from Ketones: Another approach involves using appropriate starting materials that contain both ketone and carboxylic acid functionalities, allowing for direct synthesis through multi-step reactions.

3-Bromo-2-oxopentanoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound has potential uses in drug development due to its biological activities.
  • Agricultural Chemistry: It may also be investigated for use as a pesticide or herbicide based on its reactivity.

Studies on interaction mechanisms involving 3-Bromo-2-oxopentanoic acid have focused on its reactivity with nucleophiles and electrophiles. Research indicates that this compound can form stable adducts with amines and alcohols, which may lead to further functionalization. Additionally, investigations into its interactions with biomolecules could provide insights into its potential therapeutic effects.

Several compounds share structural similarities with 3-Bromo-2-oxopentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-4-methyl-2-oxopentanoic acidC6H9BrO3C_6H_9BrO_3Contains an additional methyl group at C4
3-Bromo-4-oxovaleric acidC5H7BrO3C_5H_7BrO_3Similar structure but differs in carbon chain length
4-Bromo-2-ketopentanoic acidC5H7BrO3C_5H_7BrO_3Bromine at C4 instead of C3

Uniqueness of 3-Bromo-2-Oxopentanoic Acid

The uniqueness of 3-Bromo-2-oxopentanoic acid lies in its specific positioning of functional groups, which allows for distinct reactivity patterns compared to similar compounds. The combination of a bromine atom at the third carbon and a ketone at the second position provides unique pathways for chemical transformations that are not readily available in other related compounds. This specificity enhances its utility in targeted synthesis and biological applications, making it an important compound in organic chemistry research.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.95786 g/mol

Monoisotopic Mass

193.95786 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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